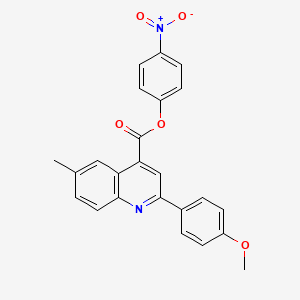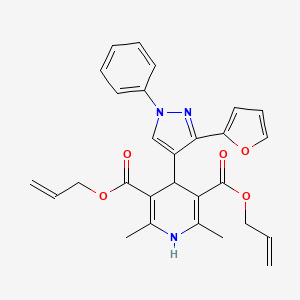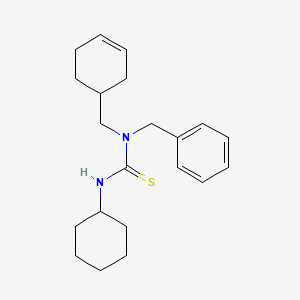
4-Nitrophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:
4-Nitrophenyl: This part of the compound contains a nitro group (-NO₂) attached to a phenyl ring. Nitro groups are often involved in various chemical reactions due to their electron-withdrawing nature.
2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: This portion combines a quinoline ring (a bicyclic aromatic system) with a carboxylate group (-COO⁻) and a methoxy group (-OCH₃). The quinoline scaffold is known for its diverse biological activities.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carbaldehyde with 4-nitrophenylacetic acid under appropriate conditions. The carboxylate group is introduced during this step.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods mentioned above.
化学反応の分析
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group (-NH₂) or oxidation to a nitroso group (-NO).
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids (e.g., H₂SO₄), and nucleophiles (e.g., NaOH) are commonly used.
科学的研究の応用
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations into its potential therapeutic effects are ongoing.
Industry: Its unique structure could find applications in materials science or organic electronics.
作用機序
The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
類似化合物との比較
quinoline itself , quinoline derivatives , and nitro-substituted aromatics .
特性
分子式 |
C24H18N2O5 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H18N2O5/c1-15-3-12-22-20(13-15)21(14-23(25-22)16-4-8-18(30-2)9-5-16)24(27)31-19-10-6-17(7-11-19)26(28)29/h3-14H,1-2H3 |
InChIキー |
XIZGGYMDPGJGRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11620966.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620970.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11620972.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620980.png)


![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620996.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621002.png)
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11621036.png)
